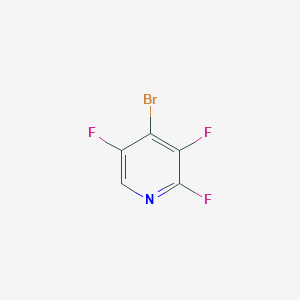

4-Bromo-2,3,5-trifluoropyridine

Description

Overview of Polyhalogenated Pyridine (B92270) Chemistry

Polyhalogenated pyridines are pyridine rings substituted with multiple halogen atoms, such as fluorine, chlorine, bromine, and iodine. The presence of these electronegative atoms dramatically alters the electron distribution within the aromatic ring, rendering it electron-deficient. This electronic perturbation is key to their characteristic reactivity, which is dominated by nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comnih.gov The positions on the pyridine ring most susceptible to nucleophilic attack are the ortho (C2, C6) and para (C4) positions relative to the nitrogen atom, as the negative charge in the resulting Meisenheimer intermediate can be effectively stabilized by the electronegative nitrogen. stackexchange.com

The nature and position of the halogen substituents play a crucial role in the reactivity of the pyridine core. For instance, fluorine, being the most electronegative halogen, strongly activates the ring for nucleophilic attack. Consequently, polyfluorinated pyridines are highly reactive towards a variety of nucleophiles. The substitution of a fluorine atom with a heavier halogen, such as bromine, introduces a site for other important transformations, most notably palladium-catalyzed cross-coupling reactions.

Importance of Brominated and Fluorinated Pyridine Scaffolds in Organic Synthesis

The combination of bromine and fluorine atoms on a pyridine scaffold, as seen in 4-Bromo-2,3,5-trifluoropyridine, offers a dual-handle for synthetic chemists. The fluorine atoms activate the ring for nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. This is a powerful strategy for building molecular complexity.

Simultaneously, the bromine atom serves as a versatile anchor for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. researchgate.netnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and other conjugated systems. The ability to selectively perform either nucleophilic substitution or cross-coupling by choosing appropriate reaction conditions makes brominated and fluorinated pyridines highly valuable and sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For example, trifluoromethylpyridine moieties are key structural motifs in a number of active agrochemical and pharmaceutical ingredients. nih.gov

Structural and Electronic Context of this compound

This compound is a polyhalogenated pyridine with the chemical formula C₅HBrF₃N. amerigoscientific.com Its structure is characterized by a pyridine ring substituted with a bromine atom at the 4-position and fluorine atoms at the 2, 3, and 5-positions.

The physicochemical properties of this compound are presented in the table below:

| Property | Value |

|---|---|

| CAS Number | 851178-96-6 |

| Molecular Formula | C₅HBrF₃N |

| Molecular Weight | 211.97 g/mol |

| Boiling Point | 59-60 °C (at 27 Torr) |

| Density | 1.901 ± 0.06 g/cm³ (Predicted) |

| pKa | -1.44 ± 0.10 (Predicted) |

Table 1: Physicochemical Properties of this compound. chemdad.com

The electronic nature of the pyridine ring in this compound is significantly influenced by the inductive (-I) and mesomeric (-M) effects of the halogen substituents. The three highly electronegative fluorine atoms and the bromine atom strongly withdraw electron density from the ring, making it highly electrophilic. The position of the bromine atom at C4 is particularly significant. In polyfluorinated pyridines, the C4 position is highly activated towards nucleophilic attack. mdpi.com Therefore, in reactions with nucleophiles, the bromine atom in this compound is expected to be the primary leaving group in SNAr reactions. This provides a regioselective pathway for the introduction of new substituents at the 4-position.

Furthermore, the C-Br bond at the 4-position is a prime site for oxidative addition to a palladium(0) catalyst, initiating cross-coupling reaction cycles. The differential reactivity of the C-F and C-Br bonds allows for a sequential and controlled functionalization of the pyridine ring, making this compound a valuable and versatile building block in the synthesis of highly substituted and functionalized pyridine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEIUJXQVPRMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650531 | |

| Record name | 4-Bromo-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851178-96-6 | |

| Record name | 4-Bromo-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Bromo 2,3,5 Trifluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for polyfluoroaromatic compounds. mdpi.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The high electronegativity of fluorine atoms renders the pyridine (B92270) core of 4-Bromo-2,3,5-trifluoropyridine electron-deficient and thus highly susceptible to nucleophilic attack. mdpi.com

Regioselectivity and Site-Selectivity in Nucleophilic Displacements

The positions of the substituents on the pyridine ring direct the regioselectivity of nucleophilic substitution. In polyfluorinated pyridines, nucleophilic attack generally occurs preferentially at the positions para and ortho to the nitrogen atom. For instance, in pentafluoropyridine, nucleophilic attack by hydroxybenzaldehydes under mildly basic conditions occurs exclusively at the C-4 position. rsc.org However, under harsher conditions, substitution at the C-2 and/or C-6 positions can also be achieved. rsc.org This selectivity is attributed to the ability of the electron-withdrawing substituents to stabilize the intermediate Meisenheimer complex. nih.gov The specific substitution pattern in this compound, with a bromine atom at the 4-position, suggests that nucleophilic displacement will likely target this position due to the combined activating effects of the fluorine atoms and the nitrogen atom.

Influence of Electron-Withdrawing Halogens on Reactivity

The reactivity of halogenated aromatic compounds in SNAr reactions is significantly influenced by the nature and position of the halogen substituents. nih.gov Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect, which activates the aromatic ring towards nucleophilic attack. britannica.comunacademy.com This effect destabilizes the aromatic system and facilitates the formation of the negatively charged intermediate. nih.gov In the context of this compound, the three fluorine atoms strongly enhance the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles compared to less fluorinated analogues. The combined electron-withdrawing power of the fluorine atoms is a key driver for the observed reactivity in SNAr reactions. copernicus.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound serves as a valuable building block in these transformations, primarily through reactions involving the carbon-bromine bond.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org This methodology has been successfully applied to brominated pyridines. nih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the cross-coupled product and regenerate the catalyst. youtube.com In the case of this compound, the C-Br bond is the primary site for oxidative addition, allowing for the introduction of a wide range of aryl and vinyl substituents.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Pyridines

| Brominated Pyridine | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 3-Bromopyridine | Phenylboronic acid | PdCl2(dppf) | 3-Phenylpyridine | Moderate | nih.gov |

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh3)4 | 4-Phenyl-6H-1,2-oxazine | 82% | nih.gov |

| 3-Bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(OAc)2/SPhos | 3-Alkenyl-2,1-borazaronaphthalene | High | nih.gov |

Other Palladium-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize this compound. These include the Sonogashira coupling for the introduction of alkynyl groups and various other couplings that utilize different organometallic reagents. For example, the Sonogashira coupling of 4-bromo-substituted 6H-1,2-oxazines with terminal alkynes proceeds efficiently in the presence of a palladium catalyst and a copper co-catalyst. nih.gov The development of new ligands and catalytic systems continues to expand the scope of these reactions, even enabling the challenging coupling of aryl fluorides. rsc.org

Facilitation of C-C and C-N Bond Formation

The palladium-catalyzed cross-coupling reactions of this compound are instrumental in the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The Suzuki-Miyaura and Sonogashira reactions are prime examples of C-C bond formation. nih.gov For C-N bond formation, reactions such as the Buchwald-Hartwig amination, which couples amines with aryl halides, can be utilized. These transformations provide access to a diverse array of substituted trifluoropyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Electrophilic Reactions

The reactivity of this compound towards electrophilic substitution is exceptionally low. This pronounced lack of reactivity stems from the cumulative electron-withdrawing effects of the substituents on the pyridine ring. The pyridine nitrogen atom itself deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, and by protonating in the presence of strong acids often used in electrophilic aromatic substitution, which further enhances its deactivating nature.

In addition to the nitrogen atom, the three fluorine atoms and the bromine atom further deactivate the ring. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). While halogens do possess lone pairs capable of a +M (mesomeric or resonance) donating effect, for fluorine this effect is significantly outweighed by its strong -I effect. The bromine atom also contributes to the deactivation via its own inductive effect. The net result is a highly electron-deficient (electrophilic) aromatic system that is inherently resistant to attack by other electrophiles. quora.comlibretexts.org

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, which typically require strong electrophiles and often Lewis acid catalysts, are generally not feasible with such a deactivated substrate. youtube.com The harsh conditions required would likely lead to decomposition or reaction at the pyridine nitrogen rather than substitution on the ring.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

| Pyridine Nitrogen | -I | -M | Strongly Deactivating |

| Fluorine | Strong -I | Weak +M | Strongly Deactivating |

| Bromine | -I | +M | Deactivating |

Due to this inherent low reactivity, there is a notable scarcity of documented research detailing successful electrophilic aromatic substitution reactions specifically on this compound in the scientific literature. Synthetic strategies involving this compound almost exclusively utilize it as an electrophile in nucleophilic aromatic substitution or in metal-catalyzed cross-coupling reactions.

Radical Reactions

While electrophilic reactions on this compound are highly unfavorable, its structure is amenable to radical chemistry, primarily centered on the carbon-bromine bond. Radical reactions involve intermediates with unpaired electrons and are typically initiated by heat or light (photolysis). libretexts.org The C-Br bond is significantly weaker than the C-F and C-C bonds within the molecule, making it the most probable site for homolytic cleavage. libretexts.orgyoutube.com

Homolytic cleavage of the C-Br bond would generate a 2,3,5-trifluoropyridin-4-yl radical. This process can be initiated by various methods, including photolysis, particularly with UV light, or the use of radical initiators. youtube.com The generated aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions.

Recent advancements in photocatalysis have expanded the scope of radical reactions involving polyfluoroarenes. rsc.org These methods can enable the formation of aryl radicals under milder conditions than traditional thermal methods. Although specific studies on this compound are not abundant, the principles suggest its utility in such transformations. For instance, the generated 2,3,5-trifluoropyridin-4-yl radical could be trapped by hydrogen atom transfer (HAT) agents, participate in radical-radical coupling, or add to unsaturated systems. nih.gov

Furthermore, under reducing conditions, often involving transition metals, this compound could form a radical anion. nih.gov This species could then expel a bromide ion to yield the 2,3,5-trifluoropyridin-4-yl radical, which can then undergo further reactions such as dimerization or other coupling processes.

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Implication for Radical Formation |

| C-Br (in Aryl systems) | ~70-80 | Most likely site for homolytic cleavage |

| C-F (in Aryl systems) | ~115-125 | Very strong, unlikely to break homolytically |

| C-C (in Aryl ring) | >110 | Stable, requires significant energy to break |

This table presents typical bond dissociation energies, highlighting the relative weakness of the C-Br bond and its susceptibility to homolytic cleavage to initiate radical reactions.

Advanced Spectroscopic Characterization of 4 Bromo 2,3,5 Trifluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a sample. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For a substituted pyridine (B92270) like 4-Bromo-2,3,5-trifluoropyridine, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR experiments offers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for identifying the hydrogen atoms within a molecule. The chemical shift of a proton is influenced by its electronic environment, providing clues about the functional groups and neighboring atoms. In the case of this compound, the pyridine ring contains a single proton. The position of this proton's signal in the ¹H NMR spectrum, along with its coupling to the adjacent fluorine atoms, is a key diagnostic feature.

Table 1: Representative ¹H NMR Data for a Related Bromo- and Fluoro-Substituted Pyridine

| Compound | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-Bromo-2-(trifluoromethyl)pyridine | H-6 | 8.82 | d | 1.7 |

| H-4 | 8.05 | dd | 8.3, 1.7 | |

| H-3 | 7.61 | d | 8.3 |

Data sourced from a representative compound to illustrate typical chemical shifts and coupling patterns. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. In this compound, the five carbon atoms of the pyridine ring are all chemically distinct and are further influenced by the attached bromine and fluorine atoms.

The carbon atoms directly bonded to fluorine will exhibit large coupling constants (¹JCF), which can be a useful tool for signal assignment. For example, in the ¹³C NMR spectrum of 5-Nitro-2-(trifluoromethyl)pyridine, the carbon attached to the trifluoromethyl group (CF₃) appears as a quartet at δ 152.6 ppm with a large coupling constant of J = 36.0 Hz. rsc.org Similarly, for this compound, the carbons at positions 2, 3, and 5 would be expected to show significant C-F coupling.

Table 2: Representative ¹³C NMR Data for a Related Fluoro-Substituted Pyridine Derivative

| Compound | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| 5-Nitro-2-(trifluoromethyl)pyridine | C-2 | 152.6 | q | 36.0 |

| C-3 | 121.2 | q | 2.6 | |

| C-4 | 133.0 | s | - | |

| C-5 | 145.5 | s | - | |

| C-6 | 145.4 | s | - | |

| CF₃ | 120.5 | q | 276.0 |

Data sourced from a representative compound to illustrate typical chemical shifts and coupling patterns. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. semanticscholar.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shifts in ¹⁹F NMR span a very wide range, which minimizes the likelihood of signal overlap and provides detailed information about the electronic environment of the fluorine atoms.

For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at positions 2, 3, and 5. The chemical shifts and coupling constants (JFF) between these fluorine atoms provide crucial information for their assignment. For example, in the ¹⁹F NMR spectrum of 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))bis(N,N-diphenylaniline), distinct signals are observed for the fluorine atoms, with chemical shifts at -89.78 ppm (dd, J1 = 25.9 Hz, J2 = 22.8 Hz), -153.25 ppm (d, J = 26.3 Hz), and -159.47 ppm (d, J = 22.3 Hz). rsc.org This demonstrates the ability of ¹⁹F NMR to resolve and characterize individual fluorine atoms in a polyfluorinated pyridine ring.

Table 3: Representative ¹⁹F NMR Data for a Trifluoropyridine Derivative

| Compound | Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (JFF, Hz) |

| 3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))bis(N,N-diphenylaniline) | F-a | -89.78 | dd | 25.9, 22.8 |

| F-b | -153.25 | d | 26.3 | |

| F-c | -159.47 | d | 22.3 |

Data sourced from a representative compound to illustrate typical chemical shifts and coupling patterns. rsc.org

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a valuable tool for studying the nitrogen atoms in a molecule. Although the ¹⁵N isotope has a low natural abundance (0.37%), modern NMR techniques can overcome this limitation. The chemical shift of the nitrogen atom in the pyridine ring is sensitive to the nature and position of the substituents. In this compound, the ¹⁵N chemical shift will be influenced by the cumulative electronic effects of the bromine and three fluorine atoms. The analysis of ¹⁵N NMR data for a series of substituted pyridines can reveal trends in electronic distribution within the heterocyclic ring.

Quantitative Nuclear Magnetic Resonance (qNMR) Applications

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This principle can be applied to ¹H, ¹⁹F, and ¹³C NMR.

For fluorine-containing compounds like this compound, ¹⁹F qNMR is particularly advantageous. The wide chemical shift dispersion and high sensitivity of ¹⁹F NMR often lead to well-resolved signals, free from the interference of other components in a mixture. This makes ¹⁹F qNMR a robust and accurate method for purity assessment and quantitative analysis of fluorinated pharmaceuticals and intermediates.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and offer a molecular fingerprint that is unique to the compound.

In the context of this compound, the vibrational spectra would be characterized by bands corresponding to the stretching and bending vibrations of the pyridine ring, as well as the C-F, C-Br, and C-H bonds. The positions of these bands are influenced by the masses of the atoms and the strength of the chemical bonds. Theoretical calculations, such as those based on density functional theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. While specific FTIR and Raman data for this compound were not found in the searched literature, studies on similar halogenated pyridines can provide a basis for interpreting its vibrational spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the vibrational modes of a molecule. In the analysis of this compound, the infrared spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its pyridine ring and carbon-halogen bonds.

The primary vibrations of interest include the C-N stretching vibrations within the pyridine ring, the C-C stretching vibrations, and the in-plane and out-of-plane bending vibrations of the C-H bond, if present, and the pyridine ring itself. Crucially, the spectrum would be dominated by strong absorption bands corresponding to the C-F and C-Br stretching vibrations. The positions of these bands are influenced by the electronic effects of the fluorine and bromine substituents on the pyridine ring.

Expected FT-IR Spectral Regions for this compound:

| Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N and C=C Ring Stretching | 1600 - 1400 |

| In-plane Ring Bending | 1300 - 1000 |

| C-F Stretching | 1350 - 1100 |

| Out-of-plane Ring Bending | 900 - 700 |

| C-Br Stretching | 700 - 500 |

Note: This table represents expected ranges for a compound of this nature. Actual peak positions would require experimental data.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FT-IR spectroscopy to analyze solid and liquid samples directly, without the need for extensive sample preparation. For this compound, which is likely a solid or liquid at room temperature, ATR-IR would be a convenient and efficient method for obtaining its infrared spectrum.

The principle of ATR involves placing the sample in contact with a high-refractive-index crystal (e.g., diamond or germanium). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths, generating a spectrum that is very similar to a conventional transmission FT-IR spectrum. The quality of the ATR-IR spectrum depends on the intimate contact between the sample and the ATR crystal.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is another valuable sampling technique for analyzing solid samples, particularly powders. If this compound is in a solid, powdered form, DRIFT would be an applicable characterization method.

In DRIFT, the infrared beam is focused onto the surface of the powdered sample, which is often mixed with a non-absorbing matrix like potassium bromide (KBr). The radiation is diffusely scattered by the sample particles, and the reflected radiation is collected and analyzed. The resulting spectrum provides information about the vibrational modes of the sample. DRIFT is particularly useful for samples that are difficult to analyze by transmission or ATR techniques.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR spectroscopy that also provides information about the vibrational modes of a molecule. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

For a molecule like this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the infrared spectrum. This often includes symmetric vibrations and vibrations of non-polar bonds. The C-Br bond, for instance, often gives a strong signal in the low-frequency region of the Raman spectrum.

Expected Raman Shifts for this compound:

| Vibrational Mode | **Expected Raman Shift Range (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100 - 3000 |

| Ring Breathing Modes | 1000 - 900 |

| C-F Stretching | 1350 - 1100 |

| C-Br Stretching | 700 - 500 |

Note: This table represents expected ranges. Precise values are subject to experimental verification.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, mass spectrometry would be essential for confirming its molecular formula (C₅HBrF₃N).

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a 1:1 intensity ratio, separated by two m/z units.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and the cleavage of the pyridine ring.

Expected Mass Spectrometry Data for this compound:

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~211 and 213 |

| [M-Br]⁺ | Loss of Bromine | ~132 |

| [M-F]⁺ | Loss of Fluorine | ~192 and 194 |

Note: The m/z values are approximate and depend on the specific isotopes present.

Elemental Analysis (e.g., EDX)

Elemental analysis provides the percentage composition of elements within a compound. For this compound, techniques like combustion analysis would be used to determine the percentages of carbon, hydrogen, and nitrogen.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with a scanning electron microscope, can also provide elemental information. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the elements present. EDX analysis would be able to detect the presence of bromine, fluorine, carbon, and nitrogen, providing a qualitative and semi-quantitative assessment of the elemental composition of the sample. This technique is particularly useful for confirming the presence of the expected heteroatoms in the synthesized compound.

Theoretical Elemental Composition of this compound (C₅HBrF₃N):

| Element | Atomic Mass | Percentage |

| Carbon (C) | 12.01 | ~28.33% |

| Hydrogen (H) | 1.01 | ~0.48% |

| Bromine (Br) | 79.90 | ~37.70% |

| Fluorine (F) | 19.00 | ~26.89% |

| Nitrogen (N) | 14.01 | ~6.61% |

Note: These are theoretical values. Experimental results from elemental analysis would be compared against these to confirm the purity and identity of the compound.

Computational Chemistry and Theoretical Studies on 4 Bromo 2,3,5 Trifluoropyridine

Quantum Mechanical Calculations of Electronic Properties

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For 4-Bromo-2,3,5-trifluoropyridine, the MEP map would be significantly influenced by the high electronegativity of the nitrogen and fluorine atoms, as well as the presence of the bromine atom. The nitrogen atom in the pyridine (B92270) ring is expected to be a region of strong negative potential (red), indicating its high electron density and propensity to act as a Lewis base or a site for electrophilic attack.

Understanding the MEP map of this compound is crucial for predicting its intermolecular interactions and chemical reactivity in various reactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Nitrogen Atom | Highly Negative | Red | Site for electrophilic attack, protonation, and coordination to metal centers. |

| Fluorine Atoms | Negative | Red to Yellow | Contribute to overall electron-withdrawing nature, potential sites for weak interactions. |

| Carbon Atoms adjacent to N and F | Positive | Blue to Green | Susceptible to nucleophilic attack. |

| Bromine Atom | Slightly Negative to Neutral | Yellow to Green | Influences the overall electronic distribution and can participate in halogen bonding. |

Reaction Mechanism Elucidation via Computational Methods (e.g., Oxidative Addition Free Energies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the calculation of free energies for key steps like oxidative addition. Oxidative addition is a fundamental step in many catalytic cycles, especially those involving transition metals like palladium. In the context of this compound, the oxidative addition of the carbon-bromine (C-Br) bond to a metal center, such as a palladium(0) complex, is a critical initiation step for cross-coupling reactions.

The free energy of activation (ΔG‡) for the oxidative addition of the C-Br bond in this compound can be computationally modeled. This calculation provides insights into the feasibility and rate of the reaction. The presence of three electron-withdrawing fluorine atoms on the pyridine ring is expected to have a significant impact on the electronic properties of the C-Br bond and, consequently, on the energetics of its activation.

Studies on related organohalides have shown that electron-withdrawing substituents on the aromatic ring generally facilitate oxidative addition by lowering the energy of the transition state. researchgate.net The fluorine atoms in this compound would make the pyridine ring more electron-deficient, which can enhance the rate of oxidative addition to an electron-rich metal center.

Table 2: Hypothetical Free Energy Data for Oxidative Addition of this compound with a Pd(0) Catalyst

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(L)n | 0.0 |

| Pre-reaction Complex | [Pd(L)n...Br-PyF3] | -5 to -10 |

| Transition State | [L_nPd...C...Br...PyF3]‡ | +15 to +25 |

| Products | trans-[Pd(Br)(PyF3)(L)n] | -10 to -20 |

Note: The values in this table are hypothetical and serve as an illustrative example based on computational studies of similar reactions. The actual values would require specific DFT calculations for this particular system.

The elucidation of the reaction mechanism through computational means not only provides a fundamental understanding of the chemical transformation but also enables the rational design of more efficient catalysts and reaction conditions for the synthesis of derivatives of this compound.

Synthetic Applications and Biomedical Significance of 4 Bromo 2,3,5 Trifluoropyridine

Role as a Key Intermediate in General Organic Synthesis

4-Bromo-2,3,5-trifluoropyridine is a highly functionalized scaffold that enables a wide range of chemical transformations. The bromine atom at the C-4 position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the highly fluorinated ring is activated towards nucleophilic aromatic substitution (SNAr). sigmaaldrich.comnih.govmdpi.com This dual reactivity allows for the sequential and regioselective introduction of diverse molecular fragments, making it an essential intermediate for constructing complex organic molecules.

The primary reactivity at the C-4 position involves transition-metal-catalyzed reactions. For instance, Suzuki-Miyaura coupling reactions allow for the formation of carbon-carbon bonds by reacting the bromo-pyridine with various boronic acids or esters. nih.govnih.gov This method is a cornerstone for creating biaryl structures, which are common motifs in bioactive compounds. Similarly, the Sonogashira coupling reaction, which pairs the bromo-pyridine with terminal alkynes, is employed to synthesize aryl-alkyne structures. wikipedia.orgorganic-chemistry.org This reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

In addition to cross-coupling, the electron-deficient nature of the trifluoropyridine ring facilitates nucleophilic aromatic substitution, primarily at the C-2 and C-6 positions, which are activated by the ring nitrogen and fluorine atoms. nih.govrsc.org This allows for the displacement of fluorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce further functionalization. nih.govnih.gov This versatility makes this compound and its analogs indispensable in combinatorial chemistry and the generation of compound libraries for drug discovery and agrochemical development.

Table 1: Reactivity of this compound in Organic Synthesis

| Reaction Type | Key Reactants | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene) | 4-Aryl/Heteroaryl-2,3,5-trifluoropyridines | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base | 4-Alkynyl-2,3,5-trifluoropyridines | wikipedia.orgresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | N, O, or S-Nucleophiles (e.g., Amines, Phenols) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2- and/or 6-Substituted Pyridines | nih.govrsc.org |

Applications in Pharmaceutical Research

The unique properties of fluorinated organic compounds have made them a cornerstone of modern medicinal chemistry. This compound provides a direct route to incorporating a trifluoropyridinyl moiety into potential drug candidates, a strategy often employed to enhance therapeutic properties.

Synthesis of Bioactive Molecules and Drug Candidates

This compound and its derivatives are key intermediates in the synthesis of a multitude of biologically active compounds. researchgate.netgoogle.com The trifluoromethylpyridine (TFMP) structure is a recognized pharmacophore found in several approved drugs and numerous clinical candidates. nih.gov For example, halogenated pyridine (B92270) intermediates are used in the synthesis of complex heterocyclic systems that form the core of targeted therapies. One such example is the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active molecules, which starts from pyridin-4-ol. researchgate.net While direct synthesis examples for blockbuster drugs from this compound are often proprietary, the literature is replete with its use in creating libraries of compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and ion channels. For instance, the synthesis of the cystic fibrosis drug candidate Icenticaftor relies on 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine as a key intermediate. nih.gov The versatility of the 4-bromo-trifluoropyridine scaffold allows medicinal chemists to systematically modify different parts of a molecule to optimize its activity and properties.

Introduction of Fluorine Atoms to Enhance Drug Activity and Metabolic Stability

The incorporation of fluorine into drug molecules is a widely used strategy to improve their pharmacological profiles. researchgate.netresearchgate.netnih.gov The fluorine atoms in the this compound scaffold impart several beneficial properties to the resulting bioactive molecules.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing hydrogen atoms with fluorine at metabolically vulnerable positions can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. researchgate.net

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, leading to more favorable interactions with target proteins. It can participate in hydrogen bonds and other non-covalent interactions, enhancing the binding affinity and potency of the drug.

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for reaching specific biological targets. researchgate.net

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This modification can ensure that the drug is in a more neutral, membrane-permeable state at physiological pH, leading to better absorption.

Applications in Agrochemical Research

Similar to its role in pharmaceuticals, the trifluoromethylpyridine (TFMP) moiety derived from intermediates like this compound is a critical component in the development of modern crop protection agents. nih.govresearchgate.net In recent years, more than half of newly developed agrochemicals contain fluorine, underscoring the importance of fluorinated building blocks. researchgate.net

Synthesis of Crop Protection Products and Pesticides

The TFMP framework is present in a wide array of highly effective herbicides, fungicides, and insecticides. nih.govsemanticscholar.orgnih.gov Intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) are produced on an industrial scale for the synthesis of major agrochemicals. nih.govresearchgate.net For example, 2,3,5-DCTF is a key precursor for the herbicide Haloxyfop-methyl, which is used for grass control in broadleaf crops. nih.gov Another significant insecticide, Chlorfluazuron, an insect growth regulator, also utilizes a trifluoromethylpyridine structure. The versatility of the bromo-trifluoropyridine core allows for the creation of novel pesticide candidates through established synthetic routes like coupling and substitution reactions.

Table 2: Examples of Agrochemicals Containing the Trifluoromethylpyridine (TFMP) Moiety

| Agrochemical Name | Type | Key TFMP Intermediate | Reference |

|---|---|---|---|

| Haloxyfop-methyl | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine | nih.gov |

| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | nih.gov |

| Fluopicolide | Fungicide | 2,6-dichloro-4-(trifluoromethyl)pyridine (related structure) | researchgate.net |

| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | researchgate.net |

| Pyroxsulam | Herbicide | N-(5,7-dimethoxy sigmaaldrich.comwikipedia.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | researchgate.net |

Development of Fluorine-Containing Agrochemicals for Enhanced Efficacy

The strategic inclusion of fluorine atoms is a key driver of innovation in the agrochemical industry, leading to products with superior performance and better environmental profiles. researchgate.net

Enhanced Efficacy: Fluorine substitution can significantly boost the intrinsic activity of a pesticide. This is often attributed to more effective binding to the target enzyme or receptor in the pest, leading to greater potency at lower application rates.

Improved Stability: The chemical and metabolic stability conferred by fluorine atoms ensures that the agrochemical persists long enough in the environment to be effective but can also be designed to degrade into benign substances, reducing long-term environmental impact. researchgate.net

Increased Selectivity: By fine-tuning the electronic and steric properties of a molecule through fluorination, it is possible to develop pesticides that are highly active against target pests while being less harmful to non-target organisms, including beneficial insects and the crops themselves.

Applications in Materials Science

Development of Organic Light-Emitting Diodes (OLEDs)

There is no available scientific literature or patent data that describes the use of this compound in the synthesis or development of Organic Light-Emitting Diodes (OLEDs).

Synthesis of Other Electronic Devices and Functional Materials

There is no available scientific literature or patent data that details the synthesis of other electronic devices or functional materials using this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

4-Bromo-2,3,5-trifluoropyridine has established itself as a valuable and versatile building block in synthetic organic chemistry. The current research landscape is predominantly focused on its utility as a key intermediate in the synthesis of complex heterocyclic compounds. The strategic placement of four different substituents on the pyridine (B92270) ring—a bromine atom and three fluorine atoms—provides multiple, distinct reaction sites.

Researchers have extensively utilized the C-Br bond for metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atoms, particularly at the 2- and 5-positions, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org This dual reactivity allows for a stepwise and controlled functionalization of the pyridine core, making it a favored scaffold in the construction of polysubstituted pyridines. These products are of significant interest in the development of active ingredients for pharmaceuticals and agrochemicals.

Emerging Synthetic Strategies and Reaction Pathways

While classical cross-coupling and SNAr reactions remain central, emerging strategies are focused on improving efficiency, selectivity, and functional group tolerance.

Late-Stage Functionalization: A significant trend is the use of this compound in late-stage functionalization strategies. acs.org This approach involves introducing the fluoropyridine moiety into a complex molecule at a late step in the synthesis, which is highly valuable for creating analogues of bioactive compounds for structure-activity relationship (SAR) studies in drug discovery. youtube.com

Advanced Catalysis: Researchers are exploring more advanced catalytic systems, including the use of N-heterocyclic carbene (NHC) ligands with copper, to mediate challenging transformations. nih.gov These methods can offer milder reaction conditions and broader substrate scope compared to traditional palladium catalysts.

Flow Chemistry and Automation: The principles of flow chemistry and automated synthesis are beginning to be applied to reactions involving fluoropyridines. youtube.com These technologies offer precise control over reaction parameters, leading to higher yields, improved safety for exothermic reactions, and the potential for rapid library synthesis for high-throughput screening.

Photoredox and Electrocatalysis: Emerging methods in photoredox and electrocatalysis are opening new avenues for C-F and C-Br bond activation under exceptionally mild conditions. nih.gov While specific applications to this compound are still nascent, these techniques represent a major future direction for activating and functionalizing highly halogenated pyridines.

Untapped Potential in Interdisciplinary Research

Beyond its established role, this compound holds considerable untapped potential in various interdisciplinary fields.

Medicinal Chemistry: The trifluoropyridine motif is increasingly recognized for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability, pKa, and binding affinity. The specific substitution pattern of this compound could be exploited to design novel inhibitors for kinases or other enzyme targets where such interactions are crucial. guidechem.com Its use as a fragment in fragment-based drug discovery is a promising area, as is its potential incorporation into PET (Positron Emission Tomography) imaging agents, leveraging established methods for 18F-labeling of fluoropyridines. nih.govacs.org

Materials Science: Fluorinated aromatic compounds are known for their unique electronic properties, thermal stability, and hydrophobicity. These characteristics make this compound a candidate for the synthesis of novel materials. Potential applications include:

Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), where the electron-withdrawing nature of the fluoropyridine ring can be used to tune energy levels.

Liquid Crystals: Incorporation into mesogenic structures to influence phase behavior and create advanced display materials.

Advanced Polymers: Development of specialty polymers with high thermal resistance, chemical inertness, and specific optical properties.

| Potential Interdisciplinary Application | Key Property of this compound |

| Medicinal Chemistry (Kinase Inhibitors) | Modulates binding affinity and metabolic stability. |

| PET Imaging Agents | Scaffold for potential late-stage 18F-fluorination. nih.govacs.org |

| Organic Electronics (OLEDs, OPVs) | Electron-deficient aromatic system for tuning electronic properties. |

| Advanced Polymers | High halogen content contributes to thermal stability and chemical resistance. |

Challenges and Opportunities for Future Research

The future of research on this compound is marked by both challenges and significant opportunities.

Challenges:

Synthetic Accessibility: The multi-step synthesis required to produce this compound can be complex and costly, potentially limiting its availability for large-scale applications.

Selective Functionalization: While the differential reactivity of the C-Br and C-F bonds is an advantage, achieving perfect selectivity, especially when multiple reactive fluorine atoms are present, can be challenging and may require extensive optimization of reaction conditions.

Understanding Structure-Property Relationships: In materials science, a deeper understanding is needed of how the specific substitution pattern of this compound influences the bulk properties of polymers or the performance of electronic devices.

Opportunities:

Novel Synthetic Methods: A primary opportunity lies in the development of more efficient, cost-effective, and scalable syntheses of the parent compound. This would significantly broaden its accessibility and application.

Discovery of New Reactions: Exploring and developing new, selective reactions at the C-F positions is a major frontier. This includes C-H activation/fluorination sequences and novel catalytic cycles that can differentiate between the fluorine atoms at the 2, 3, and 5 positions. acs.org

Systematic Exploration in Materials: A systematic investigation into the use of this compound as a fundamental building block in materials science is warranted. This involves synthesizing a range of derivatives and polymers and thoroughly characterizing their electronic, optical, and physical properties.

Combinatorial Chemistry: Leveraging its multiple reaction sites in combination with automated synthesis could enable the rapid generation of large, diverse chemical libraries for screening in both drug discovery and materials science. youtube.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2,3,5-trifluoropyridine, and how do reaction conditions influence halogen positioning?

Methodological Answer: Synthesis typically involves halogenation of fluoropyridine precursors. For example, bromination under controlled conditions (e.g., using bromine in fuming sulfuric acid at 0–5°C) can achieve selective substitution. Reaction temperature, acid strength, and precursor fluorination patterns critically determine regioselectivity. Evidence from similar compounds (e.g., 2-amino-3,5-dibromo-4-methylpyridine) shows that lower temperatures favor bromine addition at electron-rich positions, while excess bromine may lead to over-bromination . Purity optimization (>95%) can be achieved via column chromatography with hexane/ethyl acetate gradients or recrystallization .

Q. How can researchers optimize purification methods for this compound to achieve >95% purity in multi-gram scales?

Methodological Answer: Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) for extraction to separate halogenated byproducts.

- Chromatography : Employ silica gel columns with gradient elution (hexane:ethyl acetate 9:1 to 7:3) to resolve brominated isomers.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.

Q. What mechanistic insights explain the regioselectivity of nucleophilic aromatic substitution in this compound under varying conditions?

Methodological Answer: Regioselectivity is governed by:

- Electron-Withdrawing Effects : Fluorine atoms at positions 2, 3, and 5 activate the ring for substitution but direct nucleophiles to the para position relative to bromine (position 4).

- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states for SNAr, favoring substitution over elimination.

- Catalytic Systems : Copper(I) iodide enhances cross-coupling reactions at the bromine site, as seen in analogous trifluoropyridine derivatives .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the derivatization of this compound when using strong bases?

Methodological Answer: Competing pathways arise from:

- Base Strength : Strong bases (e.g., LDA) promote dehydrohalogenation, leading to pyridyne intermediates.

- Temperature : Elevated temperatures (>80°C) favor elimination, while room temperature favors substitution.

- Steric Effects : Bulky nucleophiles (e.g., tert-butoxide) shift reactivity toward elimination.

Q. What analytical strategies resolve contradictions in reported 19F NMR chemical shifts for this compound derivatives across different laboratories?

Methodological Answer: Standardization protocols include:

- Internal References : Use CFCl3 or hexafluorobenzene as a shift standard.

- Solvent Calibration : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3).

- Temperature Control : Maintain consistent probe temperatures (±0.5°C) to reduce signal splitting.

Evidence from fluoropyridine analogs shows that 19F NMR shifts vary by up to 1.5 ppm depending on solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.